molecular formula C21H32O3 B600717 Steviol methyl ester CAS No. 14364-16-0

Steviol methyl ester

Cat. No. B600717
CAS RN: 14364-16-0
M. Wt: 332.48
InChI Key:
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Description

Steviol methyl ester is a derivative of steviol, a diterpenoid glycoside of ent-kaurene present in the plant Stevia rebaudiana Bertoni . Steviol glycosides, such as stevioside, have attracted the attention of the food and beverage industry due to their sweetness and zero-calorie content . Steviol methyl ester has been converted into several new metabolites by Gibberella fujikuroi in the presence of a plant growth retardant .


Synthesis Analysis

Steviol methyl ester is synthesized from an isoprenoid precursor, isopentenyl pyrophosphate (IPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway . A genome-engineered E. coli strain, which coexpressed 5′ untranslated region (UTR)-engineered geranylgeranyl diphosphate synthase, copalyl diphosphate synthase, and kaurene synthase, produced ent-kaurene . Overexpression of 5′-UTR–engineered, N-terminally modified kaurene oxidase of Arabidopsis thaliana yielded ent-kaurenoic acid . The expression of a fusion protein, UtrCYP714A2-AtCPR2 derived from A. thaliana, where trCYP714A2 was 5′-UTR–engineered and N-terminally modified, gave steviol .


Molecular Structure Analysis

The molecular structure of steviol methyl ester was elucidated to be methyl ent-7β,13-dihydroxykaur-16-en-19-oate, among others, mainly by spectroscopic analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of steviol methyl ester include the condensation of IPP to form farnesyl diphosphate (FPP) by FPP synthase, and FPP is further condensed with one mole of IPP to form geranylgeranyl diphosphate (GGPP) by GGPP synthase (GGPPS) . GGPP is transformed to ent-copalyl diphosphate by copalyl diphosphate synthase (CDPS), and then ent-copalyl diphosphate is cyclized to ent-kaurene by kaurene synthase (KS) .

Future Directions

Future studies on fermentation optimization, e.g., by means of medium components, may further raise the steviol titer . The expression engineering of steviol-biosynthetic enzymes and the genome engineering described can serve as the basis for producing terpenoids—including steviol glycosides and carotenoids—in microorganisms .

properties

CAS RN

14364-16-0

Product Name

Steviol methyl ester

Molecular Formula

C21H32O3

Molecular Weight

332.48

Origin of Product

United States

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